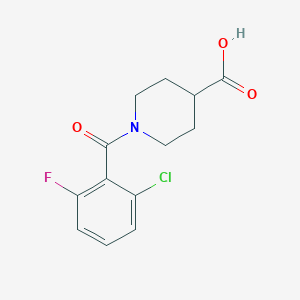![molecular formula C22H26ClN3O3 B254334 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione, also known as CC-115, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has shown promise in inhibiting the activity of certain enzymes, which can have a positive impact on various physiological processes.
作用機序
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione works by inhibiting the activity of mTORC1 and mTORC2, which are two complexes of the mammalian target of rapamycin (mTOR) pathway. This pathway is involved in various physiological processes, including cell growth, proliferation, and survival. By inhibiting the activity of mTORC1 and mTORC2, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione can have a positive impact on these processes, which can be beneficial in treating various diseases.
Biochemical and Physiological Effects:
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory properties, which could make it a potential treatment for autoimmune disorders.
実験室実験の利点と制限
One advantage of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione is that it has been shown to be effective in inhibiting the activity of mTORC1 and mTORC2, which are two complexes of the mTOR pathway. Additionally, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory properties, which could make it a potential treatment for autoimmune disorders. One limitation of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione is that it has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for the study of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione. One area of research could focus on the development of more potent and selective inhibitors of mTORC1 and mTORC2. Additionally, future studies could investigate the potential use of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione in combination with other drugs for the treatment of various diseases. Finally, future studies could investigate the safety and efficacy of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione in clinical trials, which could provide valuable information about its potential use in humans.
合成法
The synthesis of 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione involves several steps, including the reaction of 3-chloro-1-cyclohexyl-1H-pyrrole-2,5-dione with 3-(1-piperidinylcarbonyl)aniline. The resulting compound is then purified and characterized using various analytical techniques.
科学的研究の応用
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been studied extensively for its potential use in treating various diseases, including cancer, autoimmune disorders, and neurological disorders. In preclinical studies, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory properties, which could make it a potential treatment for autoimmune disorders.
特性
製品名 |
3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione |
|---|---|
分子式 |
C22H26ClN3O3 |
分子量 |
415.9 g/mol |
IUPAC名 |
3-chloro-1-cyclohexyl-4-[3-(piperidine-1-carbonyl)anilino]pyrrole-2,5-dione |
InChI |
InChI=1S/C22H26ClN3O3/c23-18-19(22(29)26(21(18)28)17-10-3-1-4-11-17)24-16-9-7-8-15(14-16)20(27)25-12-5-2-6-13-25/h7-9,14,17,24H,1-6,10-13H2 |
InChIキー |
ZIRPSIIDTCCLAU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)N4CCCCC4 |
正規SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)






![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)

